5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one
Overview
Description
5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one is a heterocyclic compound that belongs to the indoloquinoline family This compound is characterized by its fused ring structure, which includes an indole moiety and a quinoline moiety
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit dna topoisomerase-i inhibitory activity .
Mode of Action
It’s worth noting that compounds with similar structures have shown to inhibit dna topoisomerase-i, an enzyme that alters the supercoiling of dna, which is crucial for dna replication and transcription .
Biochemical Pathways
If the compound acts as a dna topoisomerase-i inhibitor, it could potentially interfere with dna replication and transcription processes .
Result of Action
If the compound acts as a dna topoisomerase-i inhibitor, it could potentially lead to dna damage and cell death, particularly in rapidly dividing cells such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one involves the palladium-catalyzed regioselective intramolecular direct arylation of 3-indolecarboxamides. This method allows for the diastereospecific production of the compound under different reaction conditions . The reaction typically involves the use of N-(o-bromophenyl)-3-indolecarboxamides as starting materials, which undergo C-3 and C-2 arylations of the indole rings to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the palladium-catalyzed intramolecular arylation method mentioned above can be adapted for large-scale synthesis
Chemical Reactions Analysis
Types of Reactions
5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the indole and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced indole derivatives.
Scientific Research Applications
5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one: This compound is a brominated derivative of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one and shares similar structural features.
Spiro-indoline-3,3′-oxindoles: These compounds are structurally related and can be synthesized using similar palladium-catalyzed arylation methods.
Uniqueness
This compound is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit DNA topoisomerase I sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
5,11-dihydroindolo[3,2-c]quinolin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c18-15-13-9-5-1-3-7-11(9)16-14(13)10-6-2-4-8-12(10)17-15/h1-8,16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHVLPFHXHKOEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382829 | |
Record name | 5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18735-98-3 | |
Record name | 5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one interact with its target and what are the downstream effects?
A: this compound derivatives have been identified as potent inhibitors of topoisomerase I []. These compounds act by stabilizing the topoisomerase I-DNA cleavable complex, ultimately leading to DNA damage and apoptosis, particularly in cancer cells [].
Q2: What are the key structural features and spectroscopic data associated with this compound?
A: this compound derivatives typically exhibit characteristic signals in NMR and mass spectrometry consistent with their structure. Specific spectroscopic data can vary based on the substitution pattern on the core structure. For detailed information on characterization, refer to the original research articles [, , ].
Q3: How does the structure of this compound influence its biological activity?
A: Structure-activity relationship (SAR) studies have demonstrated the importance of substituents on the this compound core for its topoisomerase I inhibitory activity and anticancer potency. For example, the presence of a chloro group at the 3-position and bis[2-(dimethylamino)ethyl] substituents at the 5- and 12-positions significantly enhances activity []. Additionally, variations in substituents on the indole and quinoline rings can impact the compound's selectivity and potency [].
Q4: What synthetic approaches are available for accessing this compound derivatives?
A4: Several synthetic strategies have been developed for the preparation of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones. These include:
- Copper(I)-catalyzed nitrile-addition/N-arylation ring-closure cascade: This method utilizes 2-(2-bromophenyl)-N-(2-cyanophenyl)acetamides as starting materials and provides access to a diverse range of derivatives in high yields [].
- Palladium-catalyzed regioselective intramolecular direct arylation: This approach employs N-(o-bromophenyl)-3-indolecarboxamides as substrates and allows for the diastereospecific synthesis of spiro-indoline-3,3′-oxindoles and 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones [].
- Palladium-catalyzed dual C–H activation: This method utilizes N-phenyl-1H-indole-3-carboxamides as starting materials and enables the formation of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones via a dual C–H activation process [].
Q5: Have computational methods been employed to study this compound and its derivatives?
A: Yes, docking simulations have been utilized to investigate the binding mode of this compound derivatives within the topoisomerase I-DNA complex. This approach provides valuable insights for optimizing these compounds as topoisomerase I inhibitors [].
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